molecular formula C23H35ClN2 B8116673 1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride

1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride

Cat. No.: B8116673
M. Wt: 375.0 g/mol
InChI Key: AFTIPVJULRHFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C23H34N2ClThis compound is part of the imidazolium family, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

The synthesis of 1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of 1,3-bis(1-adamantyl)imidazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to maintain the purity and yield of the compound .

Chemical Reactions Analysis

1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, its unique structure allows it to interact with biological membranes, potentially leading to its antimicrobial effects .

Comparison with Similar Compounds

1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride can be compared with other imidazolium compounds such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,3-bis(1-adamantyl)-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,16-21H,3-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTIPVJULRHFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[NH+]4CN(C=C4)C56CC7CC(C5)CC(C7)C6.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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